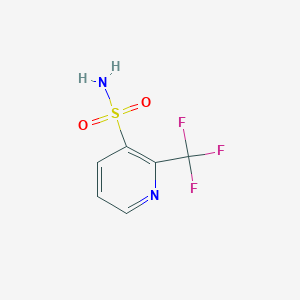
2-(Trifluoromethyl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethyl)pyridine-3-sulfonamide is a chemical compound with the molecular formula C6H5F3N2O2S It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, along with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Trifluoromethyl)pyridine-3-sulfonamide can be achieved through several methods. One common approach involves the use of trichloromethyl-pyridine as a starting material, followed by an exchange reaction between chlorine and fluorine atoms . Another method involves the assembly of the pyridine ring from a trifluoromethyl-containing building block . These reactions typically require specific catalysts and controlled reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product in a highly pure form .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki–Miyaura coupling, which is widely used in organic synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
2-(Trifluoromethyl)pyridine-3-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity . The compound’s trifluoromethyl group plays a crucial role in enhancing its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)pyridine-2-sulfonamide: This compound has a similar structure but differs in the position of the trifluoromethyl group.
2-Fluoro-4-(trifluoromethyl)pyridine: Another related compound with a fluorine atom in addition to the trifluoromethyl group.
Uniqueness
2-(Trifluoromethyl)pyridine-3-sulfonamide is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C6H5F3N2O2S |
|---|---|
Molecular Weight |
226.18 g/mol |
IUPAC Name |
2-(trifluoromethyl)pyridine-3-sulfonamide |
InChI |
InChI=1S/C6H5F3N2O2S/c7-6(8,9)5-4(14(10,12)13)2-1-3-11-5/h1-3H,(H2,10,12,13) |
InChI Key |
CIHVMVFZOOKEEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)(F)F)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


phenyl]methyl})amine](/img/structure/B13504026.png)
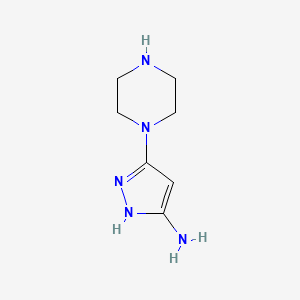
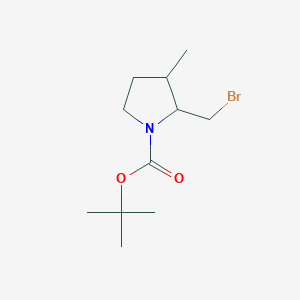

![2,2,2-Trifluoro-1-{5-oxa-8-azaspiro[3.5]nonan-8-yl}ethan-1-one](/img/structure/B13504069.png)

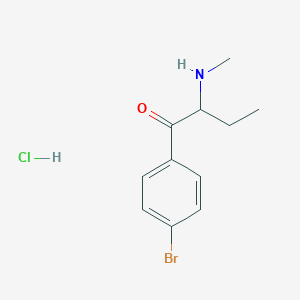
![Tert-butyl 3-[(2-amino-1,3-benzothiazol-6-yl)sulfonyl]azetidine-1-carboxylate](/img/structure/B13504090.png)
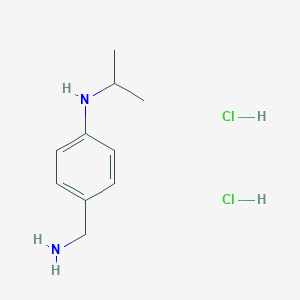

![1-[(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine](/img/structure/B13504102.png)

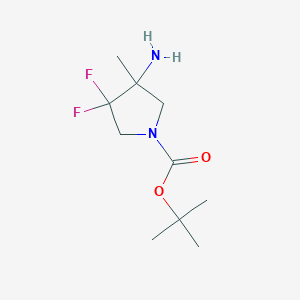
![rac-2-[(3R,4R)-1-(cyclopropanesulfonyl)-4-methylpyrrolidin-3-yl]ethan-1-amine hydrochloride](/img/structure/B13504124.png)
